molecular formula C₃₀H₃₂O₆ B1139770 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol CAS No. 65729-83-1

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

Cat. No. B1139770
CAS RN: 65729-83-1
M. Wt: 488.57
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves a multi-step chemical process. Acidic dehydration of D-mannitol leads to the formation of a mixture of anhydrides, which is then subjected to isopropylidenation followed by tritylation. A novel compound, 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, is crystallized from this mixture. Its structure is confirmed through chemical and physical analysis, including comparison with authentic derivatives and spectral characterization. Further chemical modifications produce various derivatives, indicating a versatile platform for chemical synthesis (Koerner, Voll, & Younathan, 1977).

Molecular Structure Analysis

The molecular structure of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol and its derivatives has been elucidated through comprehensive spectroscopic techniques. Proton nuclear magnetic resonance (NMR) analysis provides insights into the conformation of the tetrahydrofuran and 1,3-dioxane rings, suggesting a preference for certain conformations over others. This detailed structural information aids in understanding the compound's reactivity and potential applications (Koerner, Voll, & Younathan, 1977).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, acid hydrolysis of the compound yields 2,5-anhydro-D-glucitol, indicating its usefulness in producing other chemically significant molecules. The preparation of derivatives like the 4-O-acetyl, 4-O-chloro-acetyl, and 4-O-methyl derivatives further demonstrates the compound's versatility in chemical transformations (Koerner, Voll, & Younathan, 1977).

Physical Properties Analysis

The physical properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are crucial for its handling and application in various chemical processes. Although specific physical properties are not detailed in the referenced paper, they typically require empirical determination through laboratory experimentation.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and functional group transformations, are essential for understanding how 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol can be utilized in synthetic chemistry. Its ability to undergo acetalation, as well as to form derivatives through reactions with acetyl, chloro-acetyl, methyl, and methylsulfonyl groups, showcases its chemical versatility and potential utility in the synthesis of more complex molecules (Koerner, Voll, & Younathan, 1977).

Scientific Research Applications

Biological Activities of Derivatized D-Glucans

D-Glucans and their derivatives, including those modified through acetylation, have garnered interest for their extensive biological activities. These activities include antioxidation, anticoagulation, antitumor, and antiviral effects. Chemical modifications, such as acetylation, enhance the solubility of D-glucans, potentially altering their biological functions. This suggests that compounds like 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol could exhibit similar enhanced biological activities due to chemical modifications, making them valuable in biotechnological applications and the treatment of various diseases (Francini Yumi Kagimura et al., 2015).

Metabolic Pathways in Cancer Cells

Understanding the metabolic pathways activated in cancer cells, including those related to glucose, glutamine, and acetate metabolism, is crucial for identifying new therapeutic targets. Derivatives of D-glucans, potentially including acetylated compounds, might play a role in modulating these metabolic pathways. The reductive metabolism of glutamine and the altered glycolysis pathway are areas where such compounds could have an impact, offering new avenues for cancer therapy (Wentao Dong, Mark A Keibler, & G. Stephanopoulos, 2017).

Mechanisms of Pyrolysis of Polysaccharides

The study of the pyrolysis mechanisms of polysaccharides, including those related to glucans, reveals insights into the formation of specific compounds through thermal decomposition. This research could inform the production and application of derivatives like 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in various industrial processes, including bioenergy and material science (Glenn R. Ponder & Geoffrey N. Richards, 1994).

Applications of Cyclodextrins

Cyclodextrins, cyclic oligosaccharides that form inclusion complexes with various molecules, have wide-ranging applications in pharmaceuticals, drug delivery, and food industries. The ability of cyclodextrins to modify the physical and chemical properties of their guest molecules through inclusion complexation might offer parallels to the applications of chemically modified glucans and related compounds in enhancing the solubility and stability of pharmaceuticals and other substances (N. Sharma & Ashish Baldi, 2016).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment3.


Future Directions

Given its role in managing ailments like diabetes and cancer, this compound has potential for further research and development in the field of biomedicine1. However, more specific future directions are not available in the current resources.


Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response.


properties

IUPAC Name

[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOENFNIYAKGMHW-JUDWXZBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71312822

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